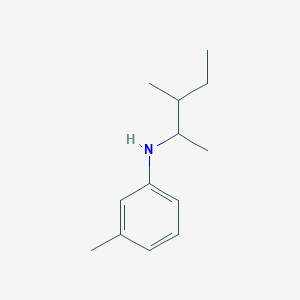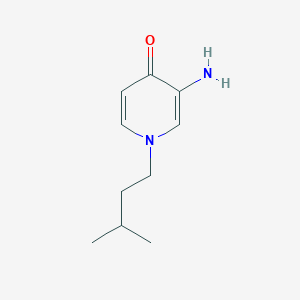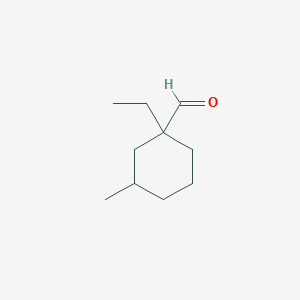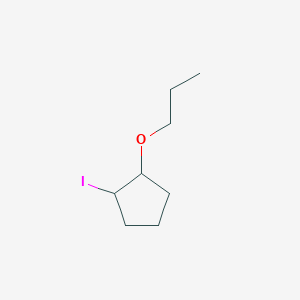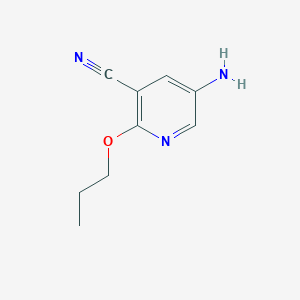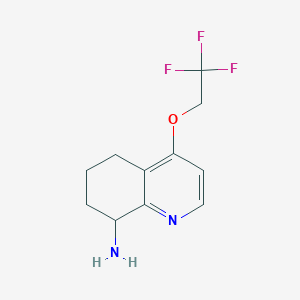
4-(2,2,2-Trifluoroethoxy)-5,6,7,8-tetrahydroquinolin-8-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
- Starting material: Tetrahydroquinoline derivative
- Reagents: 2,2,2-Trifluoroethanol, strong base (e.g., sodium hydride)
- Conditions: Anhydrous solvent (e.g., tetrahydrofuran), reflux
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and yield. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the desired product with high purity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,2,2-Trifluoroethoxy)-5,6,7,8-tetrahydroquinolin-8-amine typically involves multiple steps. One common method starts with the preparation of the tetrahydroquinoline core, followed by the introduction of the trifluoroethoxy group. The reaction conditions often involve the use of strong bases and specific solvents to facilitate the desired transformations.
-
Step 1: Synthesis of Tetrahydroquinoline Core
- Starting material: Aniline derivative
- Reagents: Formaldehyde, hydrogen gas
- Conditions: High pressure, elevated temperature
化学反应分析
Types of Reactions
4-(2,2,2-Trifluoroethoxy)-5,6,7,8-tetrahydroquinolin-8-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can yield tetrahydroquinoline derivatives with different substituents.
Substitution: Nucleophilic substitution reactions can introduce various functional groups at specific positions on the quinoline ring.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Quinoline derivatives with different oxidation states.
Reduction: Tetrahydroquinoline derivatives with modified substituents.
Substitution: Functionalized quinoline derivatives with various substituents.
科学研究应用
4-(2,2,2-Trifluoroethoxy)-5,6,7,8-tetrahydroquinolin-8-amine has found applications in several scientific research areas:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials and chemical intermediates.
作用机制
The mechanism of action of 4-(2,2,2-Trifluoroethoxy)-5,6,7,8-tetrahydroquinolin-8-amine involves its interaction with specific molecular targets. The trifluoroethoxy group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, it can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
相似化合物的比较
Similar Compounds
- 4-(2,2,2-Trifluoroethoxy)-2-pyridinyl-methylthio-imidazoles
- 4-(2,2,2-Trifluoroethoxy)-2-pyridinyl-methylthio-pyrimidines
- 2-(4-(2,2,2-Trifluoroethoxy)-3-methylpyridin-2-ylthio)-1H-benzimidazole derivatives
Uniqueness
4-(2,2,2-Trifluoroethoxy)-5,6,7,8-tetrahydroquinolin-8-amine stands out due to its unique combination of the trifluoroethoxy group and the tetrahydroquinoline backbone. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications.
属性
分子式 |
C11H13F3N2O |
|---|---|
分子量 |
246.23 g/mol |
IUPAC 名称 |
4-(2,2,2-trifluoroethoxy)-5,6,7,8-tetrahydroquinolin-8-amine |
InChI |
InChI=1S/C11H13F3N2O/c12-11(13,14)6-17-9-4-5-16-10-7(9)2-1-3-8(10)15/h4-5,8H,1-3,6,15H2 |
InChI 键 |
ARVDHHVVRDCQQJ-UHFFFAOYSA-N |
规范 SMILES |
C1CC(C2=NC=CC(=C2C1)OCC(F)(F)F)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[(3-chlorophenyl)methyl]aniline](/img/structure/B15273298.png)

![2-Hydroxy-5H,7H,8H-thiopyrano[4,3-b]pyridine-4-carboxylic acid](/img/structure/B15273307.png)
![3-Oxa-1-azaspiro[4.5]dec-1-en-2-amine](/img/structure/B15273326.png)

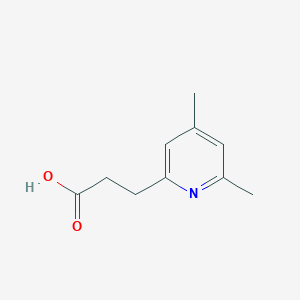
![8-O-benzyl 3-O-tert-butyl (1R,6S)-3,8-diazabicyclo[4.2.0]octane-3,8-dicarboxylate](/img/structure/B15273342.png)
![6-tert-Butyl3a-ethyloctahydropyrrolo[3,4-d]azepine-3a,6(2H)-dicarboxylate](/img/structure/B15273350.png)

